Cas no 1208680-60-7 (N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide)

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chloro and methoxy group, coupled with a methylpyrazole carboxamide moiety. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloro and methoxy substituents enhance its reactivity and selectivity in synthesis, while the pyrazole carboxamide group contributes to potential biological activity. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery and development. The compound’s stability and synthetic versatility make it suitable for further derivatization in the design of bioactive molecules.
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide structure
1208680-60-7 structure
Product Name:N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
CAS No:1208680-60-7
MF:C13H11ClN4O2S
MW:322.770039796829
CID:6174875
PubChem ID:45532288
Update Time:2025-08-05

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
    • F5094-0370
    • 1208680-60-7
    • N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
    • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
    • AKOS024497048
    • Inchi: 1S/C13H11ClN4O2S/c1-18-6-5-8(17-18)12(19)16-13-15-10-9(20-2)4-3-7(14)11(10)21-13/h3-6H,1-2H3,(H,15,16,19)
    • InChI Key: HZHWLGUNYRAMSG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2=C1SC(NC(C1C=CN(C)N=1)=O)=N2)OC

Computed Properties

  • Exact Mass: 322.0291245g/mol
  • Monoisotopic Mass: 322.0291245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 97.3Ų

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide Pricemore >>

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Additional information on N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Introduction to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS No: 1208680-60-7)

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, identified by its CAS number 1208680-60-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development.

The structural framework of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide consists of a benzothiazole core appended with a pyrazole moiety. The benzothiazole ring system is a well-known pharmacophore in medicinal chemistry, often found in therapeutic agents targeting various diseases. The presence of both chloro and methoxy substituents on the benzothiazole ring enhances its interactability with biological targets, making it a versatile scaffold for drug design.

The pyrazole moiety in the compound is another critical feature that contributes to its pharmacological potential. Pyrazoles are heterocyclic compounds that have been extensively studied for their antimicrobial, anti-inflammatory, and antiviral properties. The combination of the benzothiazole and pyrazole units in N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide creates a unique structure that may exhibit novel biological activities.

In recent years, there has been a growing interest in developing small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The benzothiazole-pyrazole hybrid structure of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide aligns well with this trend. Researchers have been exploring its potential as an inhibitor of enzymes such as kinases and phosphodiesterases, which play crucial roles in various signaling pathways.

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The chloro and methoxy substituents on the benzothiazole ring are particularly important for controlling the reactivity and selectivity during synthesis. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this compound efficiently.

The pharmacological evaluation of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has revealed promising results in preclinical studies. Initial assays have shown that the compound exhibits inhibitory activity against several target enzymes relevant to inflammatory diseases and cancer. The binding affinity and selectivity profile of this molecule make it a valuable candidate for further development into a therapeutic agent.

In addition to its enzymatic activity, N-(7-chloro-4-methoxy- 1,3-benzothiazol- 2- yl)- g 1- methyl- 1H- pyra zole- 3- carboxamide has shown potential in modulating cellular signaling pathways. Studies have indicated that it can interfere with key signaling cascades involved in cell proliferation and survival. This makes it an attractive candidate for investigating novel therapeutic strategies against chronic diseases such as cancer and neurodegenerative disorders.

The structural features of N-(7-chloro- 4- methoxy- 1, 3- benzothiaziol- 2- yl)- g 1- methyl- H-pyr azole -carboxamide ) allow for further derivatization to enhance its pharmacological properties. Researchers are exploring modifications such as introducing additional functional groups or varying the substitution patterns on the benzothiazole ring to optimize bioavailability and target specificity. These efforts aim to develop more effective derivatives with improved therapeutic profiles.

The computational modeling studies have also played a crucial role in understanding the interactions between N-(7-chloro -4- methoxy -1, 3 -benzothiaziol -2 -yl ) - g H-pyr azole -carboxamide

The growing body of evidence supporting the potential of N-(7-chloro -4- methoxy -1, 3 -benzothiaziol -2 -yl ) - g H-pyr azole -carboxamide

In conclusion, N-(7-chloro -4 methoxy -1, 3 -benzothiaziol -2 -yl ) - g H-pyr azole - carboxamide

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